(5-Cyclobutylthiophen-2-yl)boronic acid
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Overview
Description
(5-Cyclobutylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyclobutyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclobutylthiophen-2-yl)boronic acid typically involves the borylation of a suitable thiophene precursor. One common method is the Miyaura borylation reaction, where bis(pinacolato)diboron (B2pin2) is used in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions generally involve heating the reactants in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of boronic acids often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (5-Cyclobutylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium hydroxide, or potassium carbonate.
Solvents: THF, DMF, toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Phenols: Formed through oxidation reactions.
Scientific Research Applications
(5-Cyclobutylthiophen-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Cyclobutylthiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other Lewis bases, facilitating various biochemical and chemical processes .
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene and cyclobutyl substituents.
Thiophen-2-ylboronic Acid: Similar structure but without the cyclobutyl group, leading to different reactivity and applications.
Cyclobutylboronic Acid: Lacks the thiophene ring, resulting in different chemical properties and uses.
Uniqueness: (5-Cyclobutylthiophen-2-yl)boronic acid is unique due to the combination of the cyclobutyl group and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C8H11BO2S |
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Molecular Weight |
182.05 g/mol |
IUPAC Name |
(5-cyclobutylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H11BO2S/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |
InChI Key |
JHVDABYFZFYAAV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2CCC2)(O)O |
Origin of Product |
United States |
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